molecular formula C18H29N3O B11802108 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11802108
M. Wt: 303.4 g/mol
InChI Key: MMWQYVUUWKXYLN-BHWOMJMDSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amino group

Preparation Methods

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common method includes the condensation of a pyrrolidine derivative with a benzylamine derivative under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific stereochemistry and functional groups. Similar compounds include:

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

MMWQYVUUWKXYLN-BHWOMJMDSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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